N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide
Description
N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide is a synthetic organic compound featuring a 5-ethoxy-substituted indole core linked via an ethyl chain to an ethanethioamide group.
Properties
CAS No. |
663955-25-7 |
|---|---|
Molecular Formula |
C14H18N2OS |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
N-[2-(5-ethoxy-1H-indol-3-yl)ethyl]ethanethioamide |
InChI |
InChI=1S/C14H18N2OS/c1-3-17-12-4-5-14-13(8-12)11(9-16-14)6-7-15-10(2)18/h4-5,8-9,16H,3,6-7H2,1-2H3,(H,15,18) |
InChI Key |
ZAYCXZZASINNOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2CCNC(=S)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide typically involves the acylation of 3-aminoindole with ethanethioamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes steps such as halogenation, substitution, and acylation, followed by purification using techniques like recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues from Pyridazine Derivatives ()
Compounds 20–24 in share the ethanethioamide group but differ in their core heterocycles and substituents. These pyridazine-based derivatives exhibit fungicidal and antibacterial activities, highlighting the role of the ethanethioamide group in bioactivity. Key comparisons include:
Key Observations :
- Core Heterocycle: The pyridazine ring in these analogs contrasts with the indole core of the main compound.
- Substituent Effects: Chlorophenyl and morpholino groups in 21 and 22 increase polarity compared to the 5-ethoxy group in the main compound, likely altering solubility and binding affinity.
- Melting Points: Higher melting points (e.g., 20: 177–179°C) suggest stronger crystalline packing due to planar pyridazine cores, whereas the indole-based main compound may exhibit lower melting points due to non-planar substituents.
Thiazole Carboxamide Indole Derivatives ()
The compound N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (1) shares the indol-3-yl ethyl backbone but replaces the ethanethioamide with a thiazole-4-carboxamide group. Its analogs (2–4) were synthesized via mixed anhydride coupling, differing in substituents on the thiazole ring.
Key Comparisons :
- Functional Group : The thiazole-carboxamide group in 1 introduces hydrogen-bonding capacity, contrasting with the thioamide’s sulfur-based interactions in the main compound.
- Biological Activity : Compound 1 exhibits algaecidal activity, suggesting indole derivatives may target photosynthetic organisms, whereas ethanethioamide analogs in focus on fungi/bacteria .
Ethanethioamide Derivatives with Varied Cores ()
The compound 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanethioamide features a tetrahydroquinoline core linked to ethanethioamide.
Key Observations :
- Aromaticity: The indole’s fully conjugated π-system may enhance binding to aromatic-rich targets (e.g., DNA or serotonin receptors), while tetrahydroquinoline’s reduced conjugation could limit such interactions.
- Substituent Position : The 6-oxy linkage in this compound vs. the 3-yl ethyl chain in the main compound may influence spatial orientation in target binding .
Research Findings and Implications
Role of the Ethanethioamide Group
The ethanethioamide group is critical across analogs for its:
Impact of Core Heterocycles
- Indole vs. Pyridazine : Indoles (e.g., main compound) may target eukaryotic systems (e.g., fungal cells or neurotransmitter pathways), while pyridazines () are more effective against prokaryotic enzymes .
- Thiazole vs. Ethanethioamide : Thiazole-carboxamides () prioritize hydrogen bonding, whereas ethanethioamides emphasize sulfur-mediated interactions.
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